1H,2H,3H,4H-Pyrimido[1,2-b]indazol-8-amine
Description
Contextualization within Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocyclic compounds are fundamental building blocks in both natural and synthetic organic chemistry. mdpi.com Their structural diversity and unique electronic properties contribute to a wide range of biological and pharmacological activities, making them highly significant in medicinal chemistry and drug design. mdpi.comresearchgate.net Among these, fused heterocyclic systems, which consist of two or more rings sharing atoms, are of particular interest.
The indazole nucleus, a bicyclic structure composed of a pyrazole (B372694) ring fused to a benzene (B151609) ring, is a prominent scaffold in many synthetic compounds with a broad spectrum of pharmacological activities. nih.gov When an indazole ring is fused with a pyrimidine (B1678525) ring, it forms the tricyclic pyrimido[1,2-b]indazole system. This fusion creates a rigid molecular scaffold with distinct chemical properties. The specific compound, 1H,2H,3H,4H-Pyrimido[1,2-b]indazol-8-amine, belongs to this class of fused nitrogen heterocycles and is characterized by the presence of an amine group on the indazole portion of the molecule.
Rationale for Academic Research Focus on Pyrimido[1,2-b]indazoles
The academic and industrial research focus on pyrimido[1,2-b]indazoles stems from their significant potential as pharmacologically important molecules. rsc.org Derivatives of this scaffold have demonstrated a wide array of biological activities, establishing them as a "privileged scaffold" in medicinal chemistry. The versatility of the pyrimido[1,2-b]indazole core allows for the introduction of various substituents, enabling the fine-tuning of its biological and physicochemical properties. sci-hub.se
Despite their high potential, the synthesis of these tricyclic nitrogen-containing derivatives has received comparatively little attention, presenting a challenge and an opportunity for synthetic chemists. rsc.orgsci-hub.se The development of efficient and straightforward synthetic procedures is crucial for exploring the chemical space of pyrimido[1,2-b]indazoles and optimizing their therapeutic potential. sci-hub.se
Key Research Areas for Pyrimido[1,2-b]indazole Derivatives:
| Research Area | Investigated Biological Activity |
| Oncology | Anticancer agents mdpi.comrsc.orgnih.gov |
| Neurology | Monoamine oxidase (MAO) inhibitors for potential use in Parkinson's disease rsc.orgbohrium.comnih.gov |
| Neurology | Phosphodiesterase 10A (PDE10A) inhibitors mdpi.comrsc.org |
| Infectious Diseases | Treatment for Hepatitis C Virus (HCV) infection rsc.org |
| Infectious Diseases | Antibacterial activity mdpi.com |
Structural Significance of the Pyrimido[1,2-b]indazol Scaffold
The pyrimido[1,2-b]indazole scaffold is a tricyclic, nitrogen-rich heterocyclic system. Its rigid and planar structure is a key feature that makes it an attractive framework for the design of molecules that can interact with specific biological targets. The fusion of the electron-rich pyrimidine ring with the indazole system results in a unique electronic distribution and molecular geometry.
Crystallographic studies have provided insights into the structural features of pyrimido[1,2-b]indazole derivatives. For instance, X-ray analysis has confirmed a significant delocalization of π-electron density over the entire fused ring system. mdpi.comresearchgate.net This delocalization contributes to the stability of the molecule and influences its interaction with biological macromolecules. The molecular packing of these compounds in the solid state is often governed by various intermolecular interactions, including hydrogen bonding and π-π stacking. mdpi.com
The ability to introduce a wide variety of functional groups at different positions of the scaffold allows for the systematic exploration of structure-activity relationships (SAR). For example, the synthesis of trifluoromethylated pyrimido[1,2-b]indazole derivatives has been a subject of interest, as the incorporation of a trifluoromethyl group can often enhance the bioactivity of a molecule. mdpi.comresearchgate.net
Overview of Research Trajectories in Related Ring Systems
The study of pyrimido[1,2-b]indazoles is part of a broader research effort into fused heterocyclic systems with potential therapeutic applications. The general synthetic strategy often involves the cyclocondensation of 3-aminoindazoles with various carbonyl compounds. mdpi.com This approach has been widely used to construct the pyrimido[1,2-b]indazole core.
Research on related ring systems, such as pyrido[1,2-b]indazoles, which feature a pyridine (B92270) ring fused to an indazole, also informs the field. ontosight.ai These related structures share some common synthetic precursors and exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The exploration of different fused heterocyclic systems allows for a comparative analysis of their biological activities and provides a deeper understanding of the structural requirements for specific therapeutic effects.
Furthermore, the development of novel synthetic methodologies, such as multi-component reactions and the use of catalysts, is a continuous effort in this area. researchgate.net For instance, sonochemical synthesis and visible-light-induced reactions have been explored for the preparation of pyrimido[1,2-b]indazoles, offering advantages such as milder reaction conditions and improved efficiency. researchgate.net These advancements in synthetic chemistry are crucial for generating diverse libraries of compounds for biological screening and drug discovery.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1,2,3,4-tetrahydropyrimido[1,2-b]indazol-8-amine |
InChI |
InChI=1S/C10H12N4/c11-7-2-3-8-9(6-7)13-14-5-1-4-12-10(8)14/h2-3,6,12H,1,4-5,11H2 |
InChI Key |
RVIFEFMWHFUPNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C3C=CC(=CC3=NN2C1)N |
Origin of Product |
United States |
Synthetic Methodologies for 1h,2h,3h,4h Pyrimido 1,2 B Indazol 8 Amine and Its Analogs
Classical Synthetic Approaches to the Pyrimido[1,2-b]indazole Core
Classical methods for constructing the pyrimido[1,2-b]indazole skeleton have traditionally relied on linear, multi-step sequences. These approaches are foundational and often involve the preparation of key precursors followed by a crucial ring-forming cyclization step.
Multi-Step Linear Syntheses and Key Intermediates
A common and critical intermediate for this process is a substituted 3-amino-1H-indazole. To achieve the target 8-amino functionality, a plausible synthetic route involves starting with a 6-substituted-3-aminoindazole, as the 6-position of the indazole ring corresponds to the 8-position in the final pyrimido[1,2-b]indazole system. For instance, the synthesis can begin with 6-nitro-1H-indazol-3-amine. The synthesis of this precursor itself can be a multi-step process. Following the construction of the full tricyclic system, a final reduction step would be employed to convert the nitro group to the desired amine. Standard reduction methods for aromatic nitro compounds include catalytic hydrogenation (e.g., using Pd/C) or reduction with metals in acidic media (e.g., Fe/HCl, SnCl2). wikipedia.org
Another key intermediate in some classical approaches is 2-bromomalonaldehyde, which serves as the three-carbon electrophile for the annulation reaction. rsc.orgresearchgate.net The reaction between a substituted 3-aminoindazole and this dialdehyde (B1249045) derivative directly leads to the formation of the pyrimidine (B1678525) ring.
The general sequence can be summarized as:
Synthesis of a substituted 1H-indazole.
Introduction of an amino group at the 3-position and a nitro group (or a precursor) at the 6-position to create the key intermediate (e.g., 6-nitro-1H-indazol-3-amine).
Cyclization with a 1,3-dicarbonyl compound or its equivalent.
Final functional group manipulation (e.g., reduction of the nitro group) to yield the target 8-amino derivative.
Cyclization Reactions for Ring Annulation
The definitive step in these classical syntheses is the ring annulation, which forms the fused pyrimidine ring. This is typically achieved through a cyclocondensation reaction between a 3-aminoindazole and a 1,3-dicarbonyl compound or a related species. mdpi.com This reaction is one of the most frequently used methods to access the pyrimido[1,2-b]indazole motif. rsc.orgnih.gov
A widely reported example is the reaction of 3-aminoindazoles with β-ketoesters. For instance, the condensation of various 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro-3-oxobutanoate in a methanol/polyphosphoric acid mixture at reflux yields 2-trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one derivatives. mdpi.comnih.gov This reaction proceeds through an initial condensation to form an enaminone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the tricyclic product. The reaction is tolerant of various substituents on the indazole ring, including electron-withdrawing groups like chloro, fluoro, and nitro groups. mdpi.comsci-hub.se
Similarly, condensation with 1,3-dialdehydes, such as 2-bromomalonaldehyde, in the presence of a catalytic amount of acetic acid, provides an efficient route to 3-bromopyrimido[1,2-b]indazoles in high yields. rsc.orgresearchgate.netsci-hub.se These bromo-derivatives serve as versatile building blocks for further functionalization. sci-hub.se
| 3-Aminoindazole Derivative | Carbonyl Component | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Amino-6-nitro-1H-indazole | Ethyl 4,4,4-trifluoro-3-oxobutanoate | MeOH/H3PO4, reflux | 9-Nitro-2-trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one | 65% | mdpi.com |
| 3-Amino-6-bromo-1H-indazole | 2-Bromomalonaldehyde | Acetic Acid, Ethanol | 3,8-Dibromopyrimido[1,2-b]indazole | 88% | sci-hub.se |
| 3-Amino-1H-indazole | Substituted diformyl indolenines | Acetic Acid, 78 °C | Indoleninyl-substituted pyrimido[1,2-b]indazoles | Up to 94% | nih.govrsc.org |
Modern and Advanced Synthetic Strategies for Pyrimido[1,2-b]indazoles
To overcome the limitations of classical linear syntheses, modern approaches focus on improving efficiency, atom economy, and environmental friendliness. These strategies include one-pot reactions, the use of advanced catalytic systems, and the application of green chemistry principles.
One-Pot Reactions and Cascade Processes for Enhanced Efficiency
One-pot multi-component reactions (MCRs) are a hallmark of modern synthetic efficiency, allowing for the construction of complex molecules like pyrimido[1,2-b]indazoles in a single step from simple precursors. These reactions proceed through a cascade of sequential bond-forming events without the need to isolate intermediates.
One such strategy is a three-component reaction involving a 1H-indazol-3-amine, an aldehyde, and an alkyne. rsc.org This metal-catalyzed transformation proceeds via an A3 coupling reaction, which then undergoes a 6-endo-dig cyclization to furnish highly functionalized pyrimido[1,2-b]indazoles. researchgate.netrsc.org Another efficient one-pot synthesis involves the reaction of 3-aminoindazole with two distinct amino acids, promoted by iodine, to generate 2,3-disubstituted pyrimido[1,2-b]indazoles. acs.orgacs.org This method is environmentally friendly as it utilizes readily available amino acids. acs.org
A (3+2+1) three-component cyclization of 3-aminoindazoles, ketones, and N,N-dimethylaminoethanol (as a methine source) has also been developed to synthesize 2-mono- or 2,3-disubstituted pyrimido[1,2-b]indazoles. researchgate.net Furthermore, an oxidant-controlled divergent synthesis has been reported, where an enone intermediate, generated in situ, is selectively trapped by 1H-indazol-3-amine in a one-pot, metal-free process to form complex fused pyrimido[1,2-b]indazole derivatives. rsc.org
| Reactants | Catalyst/Reagent | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 1H-Indazol-3-amine, Aldehyde, Alkyne | CuSO4·5H2O, p-TsOH | Toluene, 121 °C | 2,4-Disubstituted pyrimido[1,2-b]indazoles | Up to 90% | rsc.org |
| 3-Aminoindazole, Phenylalanine, p-Methylphenylalanine | I2, K3PO4 | 1,4-Dioxane, 100 °C | 3-Phenyl-2-(p-tolyl)pyrimido[1,2-b]indazole | 45% | acs.org |
| 3-Aminoindazoles, Ketones, N,N-Dimethylaminoethanol | FeCl3 | Not specified | 2,3-Disubstituted pyrimido[1,2-b]indazoles | Good tolerance | researchgate.net |
Catalytic Methodologies (e.g., Transition Metal Catalysis, Organocatalysis)
Catalysis plays a pivotal role in modern organic synthesis. Transition metal catalysis is particularly prominent in both the synthesis and subsequent functionalization of the pyrimido[1,2-b]indazole core.
As mentioned, copper(II) sulfate (B86663) (CuSO₄·5H₂O) is an effective catalyst for the one-pot, three-component synthesis of 2,4-disubstituted pyrimido[1,2-b]indazoles from 3-aminoindazoles, aldehydes, and alkynes. rsc.orgrsc.org This method highlights the use of a simple and cost-effective metal catalyst to facilitate a complex transformation. rsc.org
Palladium catalysis is crucial for the post-synthesis modification of the pyrimido[1,2-b]indazole scaffold. For example, 3-bromo- (B131339) or 4-chloro-pyrimido[1,2-b]indazole derivatives can be functionalized via Suzuki-Miyaura cross-coupling reactions. mdpi.comnih.govsci-hub.se Using a palladium catalyst such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ with a suitable base, various aryl and heteroaryl groups can be introduced onto the core structure, allowing for the creation of diverse chemical libraries. mdpi.comnih.govsci-hub.se
While transition metal catalysis is prevalent, simpler organocatalytic or acid-catalyzed methods are also employed. Acetic acid is often used as a catalyst for condensation reactions to form the pyrimidine ring. rsc.orgnih.gov
Green Chemistry Principles in Synthesis (e.g., Solvent-Free Reactions, Microwave-Assisted Protocols)
Adherence to green chemistry principles is a major driver in the development of new synthetic protocols. These approaches aim to reduce waste, minimize energy consumption, and avoid hazardous solvents and reagents.
Visible-light-driven synthesis has emerged as a powerful green strategy. One reported method involves a multicomponent cyclization of 3-aminoindazoles, enaminones, and bromodifluoroacetic acid derivatives under visible light irradiation to construct pyrimido[1,2-b]indazoles. researchgate.net This approach utilizes light as a clean and renewable energy source.
Solvent-free reactions represent another key green methodology. The synthesis of pyrimido[1,2-b]indazole derivatives has been achieved using silver nanoparticles (AgNPs) as a catalyst under solvent-free conditions, offering high yields and simple work-up procedures. researchgate.net
Microwave-assisted synthesis is a well-established green technique that can dramatically reduce reaction times and improve yields. researchgate.net While specific microwave-assisted syntheses for the 1H,2H,3H,4H-pyrimido[1,2-b]indazol-8-amine are not extensively detailed in the provided context, the application of microwave irradiation to the synthesis of pyrimidine and indazole scaffolds is well-documented, suggesting its high potential for application in the synthesis of the target fused system. researchgate.netnih.govresearchgate.net These methods often lead to higher purity products and follow green protocols by minimizing the use of organic solvents. nih.gov
Regioselectivity and Stereoselectivity in Pyrimido[1,2-b]indazol Synthesis
Regioselectivity is a critical aspect of the synthesis of pyrimido[1,2-b]indazoles, as the placement of substituents on the pyrimidine ring significantly influences the molecule's properties. globethesis.com The control of regiochemistry is often achieved by carefully selecting the starting materials and reaction conditions.
Several strategies have been developed to control the regioselectivity in the synthesis of substituted pyrimido[1,2-b]indazoles. These methods often rely on the differential reactivity of the nucleophilic centers in 3-aminoindazole and the electrophilic sites of the reaction partner.
One common approach is the use of multi-component reactions where 3-aminoindazoles react with aldehydes and other components. For example, a three-component reaction of 3-aminoindazoles, aromatic aldehydes, and triethylamine (B128534) has been developed to regioselectively synthesize 4-arylpyrimido[1,2-b]indazoles. researchgate.net Similarly, a [3+2+1] cyclization of 3-aminoindazoles, ketones, and N,N-dimethylaminoethanol as a methine source provides 2-mono- or 2,3-disubstituted pyrimido[1,2-b]indazoles. researchgate.net
The choice of catalyst and reaction conditions can also dictate the regiochemical outcome. A notable example is the controllable site-selective synthesis of 2- and 4-substituted pyrimido[1,2-b]indazoles from 3-aminoindazoles and ynals. acs.org By switching the catalytic system, the reaction can be directed to selectively form either the 2-substituted or the 4-substituted isomer. acs.org Under a metal (Ag) catalyst system, dehydration condensation followed by intramolecular cyclization yields 4-substituted derivatives. globethesis.com In contrast, a visible-light-induced system with a photocatalyst leads to the formation of 2-substituted pyrimido[1,2-b]indazoles via a radical addition and cyclization pathway. globethesis.com
An iron-catalyzed intermolecular epoxide ring-opening reaction offers another route to regioselectively synthesize 3,4-diarylpyrimido[1,2-b]indazole derivatives. rsc.orgrsc.org In this method, the primary amino group of 3-aminoindazole preferentially reacts with styrene (B11656) oxides over aromatic aldehydes, altering the annulation sequence and leading to high chemo- and regioselectivity. rsc.orgrsc.org
The following table summarizes various strategies for the regioselective synthesis of pyrimido[1,2-b]indazoles:
| Reactants | Catalyst/Conditions | Regiochemical Outcome | Reference |
|---|---|---|---|
| 3-Aminoindazoles, Aromatic Aldehydes, Triethylamine | NH4I, Aerobic Oxidation | 4-Arylpyrimido[1,2-b]indazoles | researchgate.net |
| 3-Aminoindazoles, Ynals | Ag Catalyst | 4-Substituted Pyrimido[1,2-b]indazoles | globethesis.com |
| 3-Aminoindazoles, Ynals | Visible Light, Photocatalyst (Rose Bengal), FeCl3 | 2-Substituted Pyrimido[1,2-b]indazoles | globethesis.com |
| 3-Aminoindazoles, Styrene Oxides, Aromatic Aldehydes | FeCl3 | 3,4-Diarylpyrimido[1,2-b]indazoles | rsc.orgrsc.org |
| 3-Aminoindazoles, Ketones, N,N-Dimethylaminoethanol | Not specified | 2-Mono- or 2,3-Disubstituted Pyrimido[1,2-b]indazoles | researchgate.net |
| 3-Aminoindazoles, 3-Ethoxycyclobutanones | BF3.Et2O | Substituted Pyrimido[1,2-b]indazoles | mdpi.com |
The development of diastereoselective and enantioselective methods for the synthesis of chiral pyrimido[1,2-b]indazole derivatives is an area with limited literature. While some synthetic methods for related heterocyclic systems have explored stereoselectivity, specific examples for the pyrimido[1,2-b]indazole core are not extensively reported in the provided search results. One study describes an oxidant-controlled divergent synthesis of a pyrrolidone-fused pyrimido[1,2-b]indazole skeleton that forms a tetrasubstituted carbon stereocenter containing a hydroxyl group. rsc.org However, the diastereoselectivity of this process was not the primary focus. The development of catalytic asymmetric methods to access enantioenriched pyrimido[1,2-b]indazoles remains a potential area for future research.
Process Chemistry Considerations and Scale-Up Challenges for Pyrimido[1,2-b]indazoles
The transition from laboratory-scale synthesis to large-scale production of pyrimido[1,2-b]indazoles presents several challenges. While some reported synthetic methods have demonstrated scalability to the gram level, a comprehensive analysis of process chemistry considerations is often not the focus of academic publications. acs.org
The use of expensive or hazardous reagents and catalysts can also be a barrier to scale-up. For instance, methods employing metal catalysts may require careful control of reaction conditions to minimize catalyst loading and ensure efficient recovery and recycling. nih.gov The use of harsh reaction conditions, such as high temperatures, can also pose safety and equipment challenges on a larger scale.
Purification of the final products can be another significant hurdle. Many of the reported syntheses rely on column chromatography for purification, which is often not practical or cost-effective for large-scale production. sci-hub.se The development of synthetic routes that yield products of high purity with simple filtration and washing is highly desirable for industrial applications. nih.gov
Some methods are highlighted for their operational simplicity and avoidance of chromatographic purification, which are advantageous for scaling up. nih.govrsc.org For example, a condensation reaction to produce indoleninyl-substituted pyrimido[1,2-b]indazoles is noted for being free from chromatographic purification. nih.govrsc.org
The following table outlines some of the potential process chemistry challenges and considerations for the synthesis of pyrimido[1,2-b]indazoles:
| Consideration | Challenges | Potential Solutions |
|---|---|---|
| Reaction Efficiency | Multi-step syntheses with low overall yields. | Development of one-pot or multi-component reactions. |
| Reagents and Catalysts | Use of expensive metal catalysts, hazardous reagents (e.g., POCl3). mdpi.com | Catalyst optimization and recycling, development of catalyst-free methods, use of greener solvents. acs.org |
| Reaction Conditions | High temperatures, need for inert atmospheres. | Development of methods that proceed under milder conditions. |
| Purification | Reliance on column chromatography. | Development of methods that allow for purification by crystallization or simple filtration. |
| Scalability | Lack of demonstrated scalability beyond the gram scale in many reports. | Process optimization studies to ensure consistent yield and purity at larger scales. |
Computational Chemistry and Theoretical Studies of 1h,2h,3h,4h Pyrimido 1,2 B Indazol 8 Amine
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1H,2H,3H,4H-Pyrimido[1,2-b]indazol-8-amine, DFT calculations would be instrumental in determining a wide range of molecular properties. This would include optimizing the molecular geometry to find its most stable three-dimensional structure, calculating its vibrational frequencies to predict its infrared spectrum, and determining electronic properties such as dipole moment and polarizability. The results of such calculations would provide foundational knowledge of the molecule's stability and reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity and electronic transitions. An analysis of the HOMO-LUMO energy gap for this compound would indicate its kinetic stability and chemical hardness. The spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack, offering insights into how this molecule might interact with other chemical species.
Theoretical calculations can also be employed to model the synthesis of this compound. By mapping out the potential energy surface for a proposed reaction, computational chemists can identify the most likely reaction pathways. This involves locating the transition state structures and calculating their energies, which correspond to the activation energy of the reaction. Such studies would be invaluable for optimizing synthetic routes and understanding the mechanism of formation.
Molecular Modeling and Conformational Analysis of the Pyrimido[1,2-b]indazol Scaffold
The flexibility of the saturated pyrimidine (B1678525) ring in this compound makes conformational analysis particularly important.
Molecular modeling techniques could be used to explore the conformational landscape of the molecule. This involves systematically rotating the rotatable bonds to identify all possible low-energy conformations (conformers). By calculating the relative energies of these conformers, the most stable and likely shapes of the molecule at a given temperature can be determined. This information is critical for understanding how the molecule might bind to a biological target.
Prediction of Chemical Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Surfaces)
There are no specific studies detailing the prediction of chemical reactivity descriptors for this compound. Such studies would typically employ methods like Density Functional Theory (DFT) to calculate Fukui functions, which identify the most electrophilic and nucleophilic sites within a molecule, and to generate electrostatic potential surfaces, which visualize the charge distribution and potential sites for intermolecular interactions. The absence of this data means that a detailed, computationally-backed analysis of its reactivity profile is currently unavailable.
Theoretical Spectroscopy for Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)
Similarly, a dedicated theoretical prediction of the spectroscopic signatures (NMR, IR, UV-Vis) for this compound has not been reported. Theoretical spectroscopy is a powerful tool for complementing experimental data, aiding in the structural elucidation of new compounds, and providing insights into their electronic transitions. researchgate.netnih.gov While experimental spectroscopic data exists for various other pyrimido[1,2-b]indazole derivatives, often as part of their synthesis and characterization, theoretical calculations that could provide a deeper understanding of the spectral features of this specific compound are lacking. mdpi.comnih.gov
Advanced Spectroscopic and Structural Characterization of 1h,2h,3h,4h Pyrimido 1,2 B Indazol 8 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For the pyrimido[1,2-b]indazole scaffold, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides detailed information about the connectivity and spatial relationships of atoms.
While standard ¹H and ¹³C NMR provide initial data on the chemical environment of protons and carbons, 2D NMR techniques are crucial for assembling the complete molecular puzzle of complex structures like pyrimido[1,2-b]indazole derivatives. mdpi.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. It is instrumental in mapping out spin systems within the molecule, for instance, tracing the connectivity of protons on the indazole and pyrimidine (B1678525) rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlations). This allows for the unambiguous assignment of carbon signals based on their attached, and usually more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two to four bonds). HMBC is vital for connecting different fragments of the molecule, for example, linking protons on one ring to quaternary carbons in an adjacent ring, thereby confirming the fused heterocyclic structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and the conformation of the molecule in solution.
The combined data from these experiments allows for the complete and accurate assignment of all proton and carbon signals, confirming the constitution of the pyrimido[1,2-b]indazole core and the position of its substituents.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Substituted Pyrimido[1,2-b]indazole Core Note: This table is illustrative, based on data for related aromatic pyrimido[1,2-b]indazole derivatives. Chemical shifts for the saturated 1H,2H,3H,4H- system would differ, particularly in the pyrimidine portion.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (Proton to Carbon) |
|---|---|---|---|
| H-7 | ~8.4 | ~120.5 | C-8, C-9, C-6a |
| H-8 | ~7.3 | ~127.2 | C-7, C-9, C-9a |
| H-9 | ~7.6 | ~121.2 | C-7, C-8, C-9a, C-10a |
| H-10 | ~7.8 | ~113.9 | C-8, C-9a, C-6a |
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical science as different polymorphs can exhibit distinct physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and quantifying polymorphs. researchgate.net Unlike solution-state NMR, ssNMR spectra are sensitive to the local environment in the crystal lattice, including intermolecular packing and molecular conformation. europeanpharmaceuticalreview.com
In a ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) ssNMR experiment, a single compound can produce different spectra for each of its polymorphic forms. nih.gov The number of crystallographically inequivalent molecules in the asymmetric unit of the crystal can often be determined, as this leads to a multiplication of peaks for each unique carbon site. europeanpharmaceuticalreview.com This makes ssNMR an excellent tool for characterizing the solid forms of 1H,2H,3H,4H-Pyrimido[1,2-b]indazol-8-amine, complementing data from techniques like powder X-ray diffraction. researchgate.net
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information for a crystalline solid, including precise bond lengths, bond angles, and the three-dimensional arrangement of atoms. mdpi.com This technique has been successfully applied to several pyrimido[1,2-b]indazole derivatives, confirming their spectroscopic assignments and providing deep insights into their solid-state behavior. mdpi.comresearchgate.net
Beyond the structure of a single molecule, SCXRD elucidates how molecules pack together in the crystal. This is governed by a network of intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. najah.edu For derivatives of pyrimido[1,2-b]indazole, studies have identified key interactions that dictate the supramolecular architecture. mdpi.comresearchgate.net For example, C–H···N and C–H···O interactions, as well as π-π stacking between the fused aromatic rings, are often observed to form two- or three-dimensional networks. mdpi.comresearchgate.net The presence of the 8-amine group in the target compound would likely introduce strong N-H···N or N-H···O hydrogen bonds, significantly influencing the crystal packing.
Table 2: Crystallographic Data and Key Intermolecular Interactions for Representative Pyrimido[1,2-b]indazole Derivatives
| Compound | Crystal System | Space Group | Key Intermolecular Interactions Observed |
|---|---|---|---|
| 9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazole | Monoclinic | P2₁/n | N–H···N(pyrimidyl), π(pyrazolyl)···π(pyrimidyl), Br···N mdpi.com |
| 10-Methoxy-3-(pyridin-4-yl)pyrimido[1,2-b]indazole | Monoclinic | P2₁/c | C–H···N(pyrazolyl), C–H···O(methoxy) mdpi.com |
| 2-methyl-3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-4H-pyrido[1,2-a] pyrimidin-4-one | Monoclinic | P2₁/c | C-H···N hydrogen bonding, π-π interactions wjpsonline.com |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Studies
High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for confirming the elemental composition of a synthesized compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to within 5 parts per million, ppm), HRMS allows for the calculation of a unique molecular formula. rsc.org This is a standard and required method for the characterization of new chemical entities. mdpi.com The close agreement between the calculated (calcd.) and experimentally found mass provides strong evidence for the compound's identity.
Further structural information can be obtained through tandem mass spectrometry (MS/MS). In these experiments, the molecular ion is isolated, fragmented, and the masses of the resulting fragments are analyzed. The pattern of fragmentation provides valuable clues about the molecule's structure and the relative stability of its different parts, helping to distinguish between isomers.
Table 3: Example HRMS Data for Pyrimido[1,2-b]indazole Derivatives
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
|---|---|---|---|---|
| 2-(4-Methoxyphenyl)-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole | C₂₄H₁₉N₃O₂ | 381.1477 | 381.1477 | rsc.org |
| 2-Trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one | C₁₁H₇F₃N₃O | 254.0535 | 254.0531 | mdpi.com |
| 4-(4-Chlorophenyl)-2-phenylpyrimido[1,2-b]indazole | C₂₂H₁₄ClN₃ | 355.0876 | 355.0875 | rsc.org |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular structure of compounds. These techniques measure the vibrational energies of molecules, which are characteristic of specific bonds and molecular substructures.
For the pyrimido[1,2-b]indazole skeleton, IR spectroscopy is instrumental in confirming the presence of key functional groups. The spectra of these compounds are characterized by distinct absorption bands corresponding to the stretching and bending vibrations of the fused ring system and its substituents.
In studies of pyridyl-substituted pyrimido[1,2-b]indazoles, Fourier-transform infrared (FT-IR) spectroscopy has been used to identify the core structural features. mdpi.com The analysis of these derivatives reveals characteristic vibrational frequencies that can be assigned to specific bonds within the molecule. For instance, the C=N stretching vibrations within the pyrimidine and indazole rings typically appear in the 1637–1593 cm⁻¹ region. The aromatic C=C stretching vibrations of the fused ring system are observed around 1567–1506 cm⁻¹. Additionally, C-H stretching and C-N stretching vibrations are readily identifiable. acs.org
For the target molecule, this compound, the presence of the primary amine (-NH₂) group at the C8 position would introduce characteristic N-H stretching vibrations, typically observed as one or two sharp bands in the 3500–3300 cm⁻¹ region of the IR spectrum. The N-H bending vibration would be expected around 1650–1580 cm⁻¹. The saturated portion of the pyrimidine ring would exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹.
While experimental Raman data for this specific class of compounds is scarce in the literature, Raman spectroscopy would serve as a complementary technique to IR. Due to different selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, particularly for non-polar bonds and symmetric vibrations of the aromatic core.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group/Bond | Reference |
|---|---|---|---|
| N-H Stretch | 3500–3300 | Amine (-NH₂) | Expected |
| Aromatic C-H Stretch | ~3045 | Ar-H | acs.org |
| Aliphatic C-H Stretch | <3000 | -CH₂- | Expected |
| C=N Stretch | 1637–1593 | Pyrimidine/Indazole Rings | acs.org |
| C=C Stretch | 1567–1506 | Fused Aromatic Rings | acs.org |
| C-N Stretch | ~1102 | Aromatic C-N | acs.org |
These vibrational data are crucial for confirming the successful synthesis of pyrimido[1,2-b]indazole derivatives and for providing preliminary insights into the electronic distribution within the fused ring system. Conformational insights can also be gleaned, as changes in molecular geometry can lead to shifts in vibrational frequencies, although detailed conformational analysis would require more advanced computational studies in conjunction with experimental data.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Property Probing
Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, provides valuable information about the electronic transitions and photophysical properties of molecules. These techniques are particularly useful for characterizing conjugated systems like the pyrimido[1,2-b]indazole core.
The UV-Vis absorption spectra of pyrimido[1,2-b]indazole derivatives are dominated by intense absorption bands in the UV and visible regions, which are attributed to π–π* electronic transitions within the conjugated fused-ring system. rsc.org For example, indoleninyl-substituted pyrimido[1,2-b]indazoles exhibit a strong absorption band at approximately 328 nm. rsc.org The position and intensity of these absorption maxima (λmax) are sensitive to the substitution pattern on the heterocyclic core. Extension of the π-conjugation system through substitution typically results in a bathochromic (red) shift of the absorption maximum. rsc.org
Many pyrimido[1,2-b]indazole derivatives exhibit significant fluorescence, a property that is highly dependent on their molecular structure. researchgate.net For instance, 3-oxo-pyrimido[1,2-b]indazoles are known to display strong yellow fluorescence in various solvents. researchgate.net The study of these derivatives shows that the emission wavelength can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.
Furthermore, certain pyrrolidone-fused pyrimido[1,2-b]indazole derivatives have been shown to exhibit aggregation-induced emission (AIE), a phenomenon where the compounds are non-emissive in solution but become highly fluorescent upon aggregation in the solid state or in poor solvents. rsc.org This property is of great interest for applications in sensors and bio-imaging.
The presence of an amino group at the C8-position of the 1H,2H,3H,4H-Pyrimido[1,2-b]indazole core is expected to significantly influence its electronic properties. As an electron-donating group, the amine would likely cause a bathochromic shift in both the absorption and emission spectra compared to the unsubstituted parent compound, due to an intramolecular charge transfer (ICT) character in the excited state.
| Derivative Type | λmax (nm) | Transition | Fluorescence Properties | Reference |
|---|---|---|---|---|
| Indoleninyl-substituted | ~328 | π–π | Not specified | rsc.org |
| 3-Oxo substituted | Not specified | π–π | Strong yellow fluorescence | researchgate.net |
| Pyrrolidone-fused | Not specified | π–π* | Aggregation-Induced Emission (AIE) | rsc.org |
Structure Reactivity Relationships and Design Principles for Pyrimido 1,2 B Indazole Scaffolds
Influence of Substituents on Chemical Reactivity and Stability of the Core
The chemical reactivity and stability of the pyrimido[1,2-b]indazole scaffold are intricately modulated by the electronic and steric nature of substituents on both the indazole and pyrimidine (B1678525) rings. Synthetic studies have revealed that the presence of various functional groups can significantly impact reaction yields and the propensity for further chemical transformations.
For instance, the synthesis of pyridyl- and indoleninyl-substituted pyrimido[1,2-b]indazoles through the condensation of 1,3-dialdehydes with 3-aminoindazoles has shown that electronic substituents on the indazole ring can diminish the reactivity, leading to lower yields of the final products. nih.gov This suggests that electron-withdrawing groups on the indazole moiety can decrease the nucleophilicity of the reacting amino group, thereby slowing down the condensation reaction. Conversely, the synthesis of trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives proceeds in good to excellent yields, indicating that the presence of a trifluoromethyl group is well-tolerated in the cyclocondensation reaction. researchgate.net
Quantitative structure-activity relationship (QSAR) models have been developed to correlate the structural features of pyrimido[1,2-b]indazole derivatives with their biological activity, which indirectly reflects their chemical reactivity and interactions with biological targets. nih.gov For a series of novel pyrimido[1,2-b]indazoles evaluated as potential anticancer agents, QSAR models demonstrated a good correlation between the estimated binding energies and the experimental inhibitory potencies, highlighting the importance of substituent patterns for biological function. nih.gov
| Substituent/Method | Observation | Reference |
|---|---|---|
| Electronic substituents on the indazole ring | Slightly reduces the reaction reactivity in condensation reactions. | nih.gov |
| Trifluoromethyl group | Well-tolerated in cyclocondensation, leading to good to excellent yields. | researchgate.net |
| Various substituents (in QSAR studies) | Binding energies correlate with experimental inhibitory potencies in anticancer assays. | nih.gov |
| Indolenine moieties | Synthesized in up to 94% yield via a simple condensation reaction, showing broad substrate compatibility. | scilit.com |
Rational Design Strategies for Modulating Chemical Properties
Rational design strategies for pyrimido[1,2-b]indazole scaffolds are primarily driven by the goal of optimizing their biological activity, which is intrinsically linked to their chemical properties such as reactivity, stability, and intermolecular interactions. A common approach involves the strategic introduction of various substituents to modulate the electronic and steric profile of the molecule.
One key strategy is the functionalization of the pyrimido[1,2-b]indazole core at various positions. For example, a series of trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives were synthesized and subsequently chlorinated to produce reactive 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole intermediates. researchgate.net These intermediates serve as versatile building blocks for introducing further diversity through reactions like Suzuki-Miyaura cross-coupling and aromatic nucleophilic substitutions (SNAr), allowing for the generation of a large library of derivatives with varied chemical properties. researchgate.net This approach highlights a rational design principle where a stable core is first synthesized and then systematically functionalized to explore the chemical space.
Another design strategy focuses on modifying the substituents to enhance interactions with a specific biological target. In the development of indazole-based diarylurea derivatives as anticancer agents, a structure-activity relationship (SAR) analysis indicated that the indazole ring could tolerate a variety of substituents, while the nitrogen position of a central pyridine (B92270) ring was crucial for antiproliferative activity. mdpi.com This understanding allows for the rational design of new compounds with improved potency by making targeted modifications to these key positions.
Furthermore, the synthesis of pyrimido[1,2-b]indazoles bearing indolenine moieties demonstrates a strategy of incorporating complex, functionalized side chains to explore new chemical space and potential biological activities. scilit.com The facile nature of the condensation reaction allows for the combination of a wide range of substituted indolenines with the pyrimido[1,2-b]indazole core, offering a modular approach to library design.
Scaffold Hopping and Isosteric Replacements in Pyrimido[1,2-b]indazoles
Scaffold hopping and isosteric replacements are powerful tools in medicinal chemistry for the discovery of novel chemotypes with improved properties. While specific examples of scaffold hopping from the pyrimido[1,2-b]indazole core are not extensively documented, the reverse—hopping to an indazole-based scaffold—provides valuable insights into the design principles of this class of compounds.
A notable example is the scaffold hopping from an indole (B1671886) core to an indazole framework in the development of dual MCL-1/BCL-2 inhibitors. nih.govresearchgate.net This strategy was employed to transform MCL-1 selective inhibitors into dual-acting agents. The indazole scaffold was chosen as an excellent alternative to the indole core, allowing for the preservation of the critical spatial relationship between key pharmacophoric features. nih.govresearchgate.net This successful application underscores the potential of the indazole moiety, and by extension the fused pyrimido[1,2-b]indazole system, to serve as a versatile template in drug design.
Isosteric replacement, the substitution of one atom or group of atoms for another with similar size, shape, and electronic properties, is another key strategy. While not extensively detailed specifically for the pyrimido[1,2-b]indazole ring system in the reviewed literature, the principles of isosteric replacement are broadly applicable. For example, in the broader context of indazole-containing compounds, bioisosteric replacement has been used to modulate the properties of drug candidates. nih.gov Common isosteric replacements, such as substituting a phenyl ring with a bioisosteric heterocycle like thiophene (B33073) or pyridine, can be rationally applied to the pyrimido[1,2-b]indazole scaffold to fine-tune its physicochemical properties, metabolic stability, and target interactions. The introduction of fluorine as a bioisostere for hydrogen is a common tactic to block metabolic pathways or modulate electronic properties.
Chemoinformatics and Computational Design of Pyrimido[1,2-b]indazole Libraries for Chemical Space Exploration
Chemoinformatics and computational design play an increasingly vital role in the exploration of the chemical space of pyrimido[1,2-b]indazole scaffolds. These approaches facilitate the rational design of compound libraries with desired properties and the prediction of their biological activities.
The development of QSAR models for pyrimido[1,2-b]indazole derivatives is a prime example of the application of chemoinformatics. nih.gov By correlating structural descriptors with biological activity, QSAR models can guide the design of new compounds with enhanced potency. The validation of these models through cross-validation methods ensures their predictive power. nih.gov
The exploration of the chemical space of pyrimido[1,2-b]indazoles has been undertaken in the search for new inhibitors of biological targets such as monoamine oxidase (MAO). sci-hub.se This involves the preparation of a small library of (hetero)aryl derivatives and their biological evaluation. Such studies, often guided by computational docking, help to understand the structure-activity relationships and identify key structural features required for activity. sci-hub.se
The design and synthesis of libraries of trifluoromethylated pyrimido[1,2-b]indazole derivatives further exemplify the systematic exploration of chemical space. researchgate.net By employing versatile synthetic routes that allow for the introduction of a wide range of substituents, researchers can generate a diverse set of molecules for biological screening. This strategy, which resulted in a library of 46 new derivatives, is crucial for discovering novel chemical entities with interesting properties. researchgate.net The use of computational tools to manage and analyze the data from such libraries is implicit in modern drug discovery. rsc.org While the reviewed literature does not detail large-scale virtual screening of pyrimido[1,2-b]indazole libraries, the principles of chemoinformatics and computational chemistry are clearly being applied to guide the synthesis and evaluation of these compounds. rsc.orgnih.gov
| Approach | Application | Reference |
|---|---|---|
| QSAR Modeling | Correlating structural features with anticancer activity to guide the design of more potent compounds. | nih.gov |
| Chemical Space Exploration | Preparation of a small library of (hetero)aryl derivatives to discover novel MAO inhibitors. | sci-hub.se |
| Library Synthesis | Generation of a diverse library of 46 trifluoromethylated derivatives for biological screening. | researchgate.net |
| Divergent Synthesis | Development of a method to synthesize over 60 new pyrrolidone fused pyrimido[1,2-b]indazole derivatives, enriching the bioactive-molecule library. | researchgate.net |
Potential Non Biological and Chemical Applications of 1h,2h,3h,4h Pyrimido 1,2 B Indazol 8 Amine Theoretical and Proof of Concept
Applications as Chemical Probes in Mechanistic Organic Chemistry
Currently, there is no direct evidence of 1H,2H,3H,4H-Pyrimido[1,2-b]indazol-8-amine being used as a chemical probe. However, the pyrimido[1,2-b]indazole core structure has been reported to exhibit interesting photophysical properties, including strong fluorescence. researchgate.net This intrinsic fluorescence is a key characteristic for a chemical probe, which is a small molecule used to study biological systems or chemical reactions in a non-invasive manner.
Theoretically, the amino group at the C-8 position of this compound could be chemically modified to create a range of fluorescent probes. For instance, the amine could serve as a reactive handle to attach specific recognition moieties that can selectively bind to a target molecule or ion. Upon binding, the local chemical environment of the pyrimido[1,2-b]indazole core would be altered, leading to a detectable change in its fluorescence properties, such as intensity, wavelength, or lifetime. Such probes could be valuable tools for real-time monitoring of reaction kinetics, visualizing the distribution of specific species in a mixture, or elucidating complex reaction mechanisms.
Certain derivatives of the pyrimido[1,2-b]indazole scaffold have been noted for their significant aggregation-induced emission (AIE) characteristics. rsc.org This phenomenon, where the molecule is non-emissive in solution but becomes highly fluorescent upon aggregation, could be harnessed to design "turn-on" fluorescent probes for detecting processes that induce molecular aggregation.
Table 1: Photophysical Properties of Selected Pyrimido[1,2-b]indazole Derivatives
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Solvent | Reference |
|---|---|---|---|---|
| 2,4-diphenylpyrimido[1,2-b]indazole derivatives | Not specified | Not specified | Ethyl acetate | rsc.org |
| 3-Oxo-pyrimido[1,2-b]indazoles | Not specified | Strong yellow fluorescence | Various solvents | researchgate.net |
| Pyrrolidone fused pyrimido[1,2-b]indazole | Not specified | Aggregation-Induced Emission | Not specified | rsc.org |
This table presents data for related compounds to illustrate the photophysical potential of the core scaffold.
Theoretical Considerations for Use in Materials Science (e.g., Organic Dyes or Electronic Components)
The unique chemical architecture of this compound suggests its potential utility in the field of materials science, particularly as a building block for organic dyes and electronic materials. The fused ring system results in a planar structure with significant delocalization of π-electron density, which is a fundamental requirement for such applications. mdpi.com
As a potential organic dye, the extended π-conjugation of the pyrimido[1,2-b]indazole core is expected to lead to absorption and emission of light in the visible region of the electromagnetic spectrum. mdpi.com The presence of the amino group at the C-8 position, a known auxochrome, could further enhance and modulate these properties. By synthetically modifying this amino group or other positions on the heterocyclic scaffold, a library of dyes with tailored colors and photophysical characteristics could be developed for applications in textiles, printing, and imaging. The reported strong yellow fluorescence of some 3-oxo-pyrimido[1,2-b]indazoles in various solvents supports the potential of this class of compounds as fluorescent dyes. researchgate.net
In the realm of organic electronics, the delocalized π-system of this compound makes it an interesting candidate for constructing organic semiconductors. Materials with such extended conjugation can facilitate the transport of charge carriers (electrons and holes), a critical process in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to functionalize the core structure allows for the fine-tuning of its electronic properties, such as the HOMO/LUMO energy levels, to optimize the performance of these devices. The development of synthetic strategies that allow for the incorporation of various functional groups onto the pyrimido[1,2-b]indazole skeleton is a key enabler for exploring these applications. mdpi.com
Potential as Ligands or Organocatalysts in Chemical Reactions (if applicable from a chemical perspective)
The structure of this compound incorporates multiple nitrogen atoms, which are Lewis basic sites capable of coordinating to metal centers. This suggests its potential application as a ligand in coordination chemistry and catalysis. The nitrogen atoms of the pyrimidine (B1678525) and indazole rings could act as a bidentate or even a multidentate ligand, forming stable complexes with a variety of transition metals.
These metal complexes could, in turn, exhibit interesting catalytic activities. For instance, palladium complexes of nitrogen-containing heterocyclic ligands are widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for carbon-carbon bond formation. mdpi.comsci-hub.se By designing and synthesizing pyrimido[1,2-b]indazole-based ligands with specific steric and electronic properties, it may be possible to develop novel catalysts with enhanced activity, selectivity, and stability for a range of organic transformations. The synthetic accessibility of the pyrimido[1,2-b]indazole core from readily available starting materials like 3-aminoindazoles facilitates the generation of a diverse library of potential ligands. sci-hub.se
From an organocatalysis perspective, the amino group at the C-8 position, along with the ring nitrogen atoms, could potentially participate in hydrogen bonding interactions. This opens up the theoretical possibility of using this compound or its derivatives as organocatalysts for reactions that are promoted by hydrogen bond donors or acceptors. For example, it could potentially activate electrophiles through hydrogen bonding, facilitating nucleophilic attack. However, this remains a purely theoretical consideration without experimental support.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
